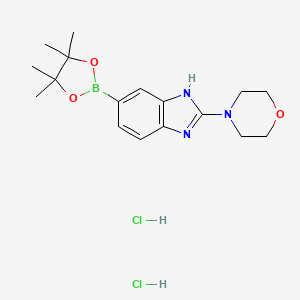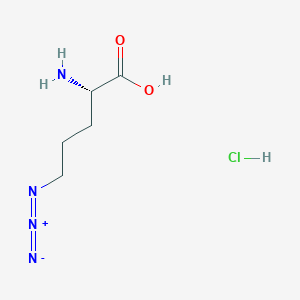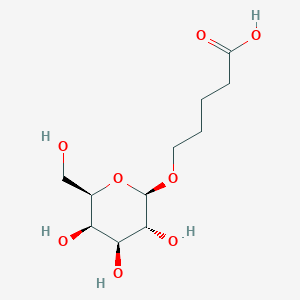
5-(beta-D-Galactopyranosyl-oxy)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an important intermediate in the biosynthesis of many other compounds, including galactolipids, galactosylceramides, and galactosylglycerols. This compound plays a significant role in the field of biochemistry due to its involvement in various biochemical and physiological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-(beta-D-Galactopyranosyl-oxy)pentanoic acid can be synthesized through several methods. One common approach involves the glycosylation of pentanoic acid derivatives with beta-D-galactopyranosyl donors under acidic or basic conditions. The reaction typically requires the use of protecting groups to ensure selective glycosylation and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of the galactopyranosyl moiety to pentanoic acid derivatives, resulting in high yields and specificity. This method is preferred for large-scale production due to its efficiency and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions
5-(beta-D-Galactopyranosyl-oxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The galactopyranosyl moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, reduced derivatives.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Wissenschaftliche Forschungsanwendungen
5-(beta-D-Galactopyranosyl-oxy)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in cell signaling pathways and interactions with proteins.
Medicine: Investigated for potential therapeutic applications, including cancer treatment and drug delivery systems.
Industry: Utilized in the production of bioactive compounds and as a precursor for various biochemical products.
Wirkmechanismus
5-(beta-D-Galactopyranosyl-oxy)pentanoic acid interacts with various proteins, enzymes, and other molecules in the body. It has been found to affect the expression of genes in cells and the activity of enzymes involved in the synthesis of galactolipids, galactosylceramides, and galactosylglycerols. The compound’s interaction with cell signaling pathways can influence cellular functions and physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peracetylated GalNAc Pentenoic Acid: Similar in structure but contains acetylated amino groups.
beta-D-Galactopyranuronic acid: Shares the galactopyranosyl moiety but differs in the presence of a uronic acid group.
Uniqueness
5-(beta-D-Galactopyranosyl-oxy)pentanoic acid is unique due to its specific role in the biosynthesis of galactolipids, galactosylceramides, and galactosylglycerols. Its ability to interact with various proteins and enzymes makes it a valuable compound for studying biochemical and physiological processes.
Eigenschaften
IUPAC Name |
5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O8/c12-5-6-8(15)9(16)10(17)11(19-6)18-4-2-1-3-7(13)14/h6,8-12,15-17H,1-5H2,(H,13,14)/t6-,8+,9+,10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJIKYBTTARCDP-JZFGAJAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC1C(C(C(C(O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)

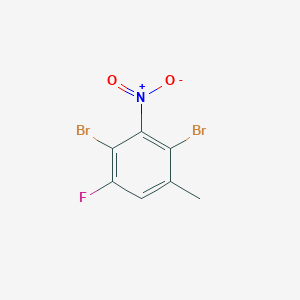


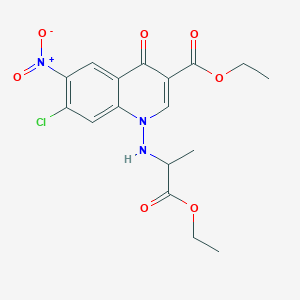



![methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5S,6R)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B6310412.png)
